molecular formula C25H23ClN2O3 B11629764 2-(4-chlorophenyl)-3-{2-[2-(propan-2-yloxy)phenoxy]ethyl}quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-{2-[2-(propan-2-yloxy)phenoxy]ethyl}quinazolin-4(3H)-one

Cat. No.: B11629764
M. Wt: 434.9 g/mol
InChI Key: ZGYJXVLFMRHBPR-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-{2-[2-(propan-2-yloxy)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and versatility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-{2-[2-(propan-2-yloxy)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common route includes the condensation of 4-chloroaniline with an appropriate aldehyde to form an imine intermediate. This intermediate is then cyclized with an isocyanate to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-{2-[2-(propan-2-yloxy)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

2-(4-chlorophenyl)-3-{2-[2-(propan-2-yloxy)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-{2-[2-(propan-2-yloxy)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-3-{2-[2-(propan-2-yloxy)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, which confer distinct biological and chemical properties. Its quinazolinone core and the presence of multiple functional groups make it a versatile compound for various applications .

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[2-(2-propan-2-yloxyphenoxy)ethyl]quinazolin-4-one

InChI

InChI=1S/C25H23ClN2O3/c1-17(2)31-23-10-6-5-9-22(23)30-16-15-28-24(18-11-13-19(26)14-12-18)27-21-8-4-3-7-20(21)25(28)29/h3-14,17H,15-16H2,1-2H3

InChI Key

ZGYJXVLFMRHBPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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